Product packaging for Dimethanesulfonamide(Cat. No.:CAS No. 5347-82-0)

Dimethanesulfonamide

Cat. No.: B020943
CAS No.: 5347-82-0
M. Wt: 173.22 g/mol
InChI Key: ICTGBOFCIDHVPA-UHFFFAOYSA-N
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Description

Dimethanesulfonamide is a high-purity chemical reagent specialized for use as a key synthetic intermediate in advanced research and development. Its structure makes it a valuable building block for constructing complex molecules in medicinal chemistry and materials science. Primary Research Applications: Pharmaceutical Intermediates: Serves as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly in developing compounds with sulfonamide functional groups known for their biological activity . Chemical Synthesis: Used as a reactant in the formation of heterocyclic compounds, such as quinoline and dihydroquinoline derivatives, which are core structures in many agrochemicals and drugs . Agrochemical Research: Functions as an intermediate in the design and synthesis of novel herbicides, fungicides, and other crop protection agents . Materials Science: Applied in the research and development of specialty polymers and resins, where it can enhance material properties like thermal stability and durability . Research Value and Mechanism: this compound's value in synthesis stems from its sulfonamide group, which can act as a nucleophile in substitution reactions or coordinate with various catalysts. It is particularly useful in multi-step synthetic pathways, including aza-Michael additions and nucleophilic aromatic substitution (SNAr) reactions, to efficiently build nitrogen-containing heterocyclic scaffolds . This enables researchers to rapidly explore new chemical spaces for drug discovery and advanced material design. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO4S2 B020943 Dimethanesulfonamide CAS No. 5347-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO4S2/c1-8(4,5)3-9(2,6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGBOFCIDHVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063803
Record name Methanesulfonamide, N-(methylsulfonyl)-
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Molecular Weight

173.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5347-82-0
Record name N-(Methylsulfonyl)methanesulfonamide
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Record name Dimethanesulfonamide
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Record name Dimethanesulfonamide
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Record name Methanesulfonamide, N-(methylsulfonyl)-
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Record name Methanesulfonamide, N-(methylsulfonyl)-
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Record name Dimethanesulfonamide
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Advanced Synthetic Methodologies for Dimethanesulfonamide and Its Derivatives

Novel Approaches to the Synthesis of Dimethanesulfonamide

Novel synthetic strategies for this compound aim to improve efficiency and reduce environmental impact. These approaches often involve exploring alternative reagents, catalysts, and reaction conditions.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical syntheses that minimize the use and generation of hazardous substances. researchgate.netcompoundchem.comallen.in Applying these principles to this compound synthesis involves strategies such as using renewable feedstocks, employing safer solvents or solvent-free conditions, increasing atom economy, and utilizing catalysis. compoundchem.comacs.org While specific detailed research findings on the green synthesis of the parent this compound were not extensively found in the search results, the broader application of green chemistry in chemical synthesis, including the use of less toxic solvents and catalysts, is a significant trend in modern organic chemistry. researchgate.netallen.inucl.ac.uk The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a key principle in developing greener synthetic routes. acs.org

Chemo- and Regioselective Synthesis of Substituted this compound Analogues

Developing chemo- and regioselective methods is crucial for synthesizing substituted this compound analogues with specific structural features. Chemoselectivity refers to the preferential reaction with one functional group in the presence of others, while regioselectivity concerns the preferential reaction at a specific site within a molecule. Research in this area focuses on designing reaction conditions and catalysts that can differentiate between similar reactive sites or functional groups. Although direct examples for this compound analogues were not prominently featured, the development of chemo-, regio-, and stereoselective reactions is a general theme in organic synthesis for creating complex molecules and is highlighted in the context of synthesizing various novel compounds and scaffolds. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

Stereoselective synthesis, particularly asymmetric synthesis, is vital for producing chiral this compound derivatives with desired stereochemistry. Chirality is important as different enantiomers of a compound can exhibit different biological activities. ucl.ac.uk

Asymmetric Synthesis Strategies Utilizing this compound Precursors

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound from achiral or prochiral precursors. Strategies in this area often involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. ntu.edu.sgmdpi.com While the search results did not provide specific examples of this compound itself being used as a chiral precursor in asymmetric synthesis, the broader field of asymmetric synthesis frequently utilizes various chiral building blocks and catalysts to control the stereochemical outcome of reactions. beilstein-journals.orgwikipedia.org Chiral ligands, for instance, are widely employed in asymmetric synthesis to induce stereoselectivity. ambeed.com The use of chiral auxiliaries can also be crucial in achieving stereoselective transformations. mdpi.com

Enantioselective Formation of this compound-Containing Scaffolds

Enantioselective synthesis is a type of asymmetric synthesis where a chiral catalyst or chiral auxiliary is used to favor the formation of one enantiomer over the other. This is particularly relevant for constructing complex molecular scaffolds that contain the this compound moiety with defined stereochemistry. Research in this area explores novel catalytic systems and reaction conditions to achieve high levels of enantioselectivity. The formation of enantiopure compounds and scaffolds is a significant goal in synthetic organic chemistry. ucl.ac.ukimdea.orgresearchgate.net Methodologies for enantioselective synthesis often involve the use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands. researchgate.netnih.gov The development of enantioselective routes to various chiral scaffolds, including those with quaternary centers, is an active area of research. mdpi.comimdea.orgdiva-portal.org

Mechanistic Investigations of Advanced this compound Synthetic Pathways

Understanding the detailed reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing existing routes and developing novel synthetic methodologies. Mechanistic investigations often employ a combination of computational and experimental techniques to gain insights into reaction pathways, transition states, and the factors influencing reactivity and selectivity.

Computational Elucidation of Reaction Mechanisms in this compound Synthesis

Computational chemistry plays a significant role in elucidating complex reaction mechanisms that may be challenging to probe solely through experimental methods. Techniques such as Density Functional Theory (DFT) are commonly used to model transition states, intermediates, and reaction energy profiles. ox.ac.ukmanchester.ac.uksmu.eduucr.edu By calculating the energies and geometries of these species, computational studies can provide valuable insights into the feasibility and preferred pathways of a reaction.

While specific computational studies directly focused on the synthesis mechanism of the parent this compound are not extensively detailed in the search results, computational methods are widely applied to understand the mechanisms of reactions involving sulfonamides and related nitrogen and sulfur compounds. For instance, computational analysis can help in understanding the electronic and steric factors that influence the reactivity of sulfonamide groups in various transformations. vu.lt

Computational studies often involve:

Geometry Optimization: Determining the most stable structures of reactants, transition states, intermediates, and products. smu.edu

Energy Calculations: Calculating the relative energies of these species to construct potential energy surfaces and identify activation energy barriers. smu.edu

Vibrational Analysis: Confirming the nature of stationary points (minima for stable species, saddle points for transition states) and providing thermodynamic information.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path connecting a transition state to its corresponding reactants and products, providing a visual representation of the reaction pathway. smu.edu

These computational approaches can help predict the regioselectivity and stereoselectivity of reactions, as well as the influence of catalysts, solvents, and other reaction parameters on the mechanism.

Kinetic Studies in the Context of this compound Advanced Synthesis

Kinetic studies provide experimental data on reaction rates and how they are affected by varying reaction conditions, such as reactant concentrations, temperature, and catalyst loading. wikipedia.orgwildcattechnologies.com This information is essential for determining the rate law of a reaction, which in turn can provide clues about the elementary steps involved in the mechanism. wikipedia.org

While direct kinetic studies specifically on the formation rate of this compound were not prominently found, kinetic analysis is a standard tool in the investigation of synthetic methodologies involving similar functional groups or reaction types. For example, kinetic studies have been applied to understand the rate of formation of other sulfur-containing compounds and in the context of polymerization reactions involving sulfonamide-containing monomers. ajol.inforesearchgate.netresearchgate.netuni-mainz.dersc.orgmdpi.com

Key aspects investigated in kinetic studies include:

Determination of Rate Laws: Experimentally measuring reaction rates at different concentrations of reactants and catalysts to determine the order of the reaction with respect to each species. wikipedia.org

Temperature Dependence: Studying the effect of temperature on the reaction rate to determine activation energies and other kinetic parameters using the Arrhenius equation. wildcattechnologies.comajol.info

Isotope Effects: Investigating the change in reaction rate when an atom is replaced by one of its isotopes, which can provide information about the atoms involved in the rate-determining step.

Monitoring Reaction Progress: Using analytical techniques (e.g., NMR, chromatography) to track the concentrations of reactants, intermediates, and products over time. researchgate.netrsc.org

Kinetic data, when combined with structural information and computational studies, can help to validate proposed mechanisms and rule out alternative pathways. For instance, observing a specific reaction order can suggest whether a reaction proceeds through a unimolecular or bimolecular step.

In the context of advanced synthetic methodologies for this compound, kinetic studies could involve:

Measuring the rate of reaction between methanesulfonyl chloride or anhydride (B1165640) and ammonia (B1221849) or a protected amine.

Investigating the influence of different bases or catalysts on the reaction rate.

Studying the kinetics of any protecting group removal steps.

Such studies would provide valuable quantitative data to support or refute mechanistic hypotheses derived from computational studies or other experimental observations.

Dimethanesulfonamide As a Versatile Catalytic Species

Dimethanesulfonamide in Brønsted Acid Catalysis

Brønsted acid catalysis involves the donation of a proton to a substrate, thereby increasing its electrophilicity and promoting reaction. This compound, with its acidic N-H protons, can effectively activate substrates through hydrogen bonding or proton transfer. uwo.ca

Development of Chiral this compound-Derived Brønsted Acids

The development of chiral Brønsted acids derived from this compound has been a significant area of research, particularly for applications in asymmetric synthesis. organic-chemistry.org These chiral catalysts incorporate stereogenic elements into the this compound structure, allowing for the induction of enantioselectivity in catalytic reactions. Examples include derivatives incorporating chiral backbones or substituents. nih.govtci-chemical-trading.commdpi.comnih.gov The design of these catalysts often involves modifying the nitrogen atoms with chiral groups or building the this compound moiety onto a chiral scaffold.

Applications in Asymmetric Organocatalysis Mediated by this compound Analogues

This compound analogues have found applications in asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze enantioselective transformations. tcichemicals.comunibo.itthieme-connect.denih.gov Chiral this compound derivatives can act as effective organocatalysts, promoting reactions such as asymmetric additions, cycloadditions, and rearrangements with high levels of enantioselectivity. These catalysts often operate through mechanisms involving dual activation, where the acidic proton activates one substrate while other functional groups on the catalyst interact with the second substrate or transition state, controlling the stereochemical outcome.

Mechanistic Insights into Brønsted Acid Catalysis by this compound

Mechanistic studies into Brønsted acid catalysis by this compound and its derivatives have provided valuable insights into their catalytic behavior. These studies often involve a combination of experimental techniques and computational methods. nih.govrsc.org The acidity of the N-H proton is a key factor, and its transfer to the substrate is a fundamental step in the catalytic cycle. uwo.cayoutube.com The interaction between the catalyst and the substrate can involve strong hydrogen bonding, leading to significant activation. Computational studies, such as Density Functional Theory (DFT) calculations, can help elucidate transition states and reaction pathways, providing a deeper understanding of how the catalyst promotes the reaction and induces stereoselectivity in the case of chiral derivatives. nih.govrsc.org

This compound in Lewis Acid Catalysis

Beyond its role as a Brønsted acid, this compound can also engage in Lewis acid-type interactions. A Lewis acid is defined as an electron pair acceptor. wikipedia.org While this compound itself is primarily considered a Brønsted acid due to its acidic protons, its derivatives and complexes can exhibit Lewis acidic character, often in conjunction with metal centers. nih.gov

Collaborative Catalysis: this compound with Metal-Based Lewis Acids

This compound derivatives can participate in collaborative catalysis with metal-based Lewis acids. nih.govescholarship.org In these systems, the this compound component can act as a ligand or an additive that modifies the electronic or steric environment around the metal center, enhancing its Lewis acidity or influencing the reaction pathway. This cooperative effect between the organic sulfonamide species and the metal Lewis acid can lead to improved reactivity, selectivity, and in some cases, enable asymmetric transformations when a chiral this compound derivative is employed alongside a metal catalyst. mdpi.com

Computational Studies on Lewis Acidity of this compound Derivatives

Computational studies have been employed to investigate the Lewis acidity of this compound derivatives and their interactions with metal centers or substrates. rsc.orgresearchgate.netnih.govd-nb.info These studies can help quantify the Lewis acidity, understand the nature of the interactions (e.g., coordination, charge transfer), and predict their catalytic performance. While the core this compound structure's Lewis acidity might be limited, modifications or complexation with metals can introduce or enhance Lewis acidic character, which can be probed computationally. rsc.orgresearchgate.netd-nb.info

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound68303
N,N'-((1R,2R)-cyclohexane-1,2-diyl)this compound11043842
N,N'-(Ethane-1,2-diyl)this compound2234320
N,N'-(Propane-1,3-diyl)this compound2234355
N,N'-([1,1'-Binaphthalene]-2,2'-diyl)this compoundNot available
N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]this compoundNot available
N,N'-(1,3-Phenylene)this compoundNot available

Data Table Example (Illustrative - specific quantitative data on catalytic performance was not consistently available across search results for direct comparison in a single table):

While specific, comparable quantitative data (e.g., yields, enantioselectivities for the same reaction catalyzed by different this compound derivatives) was not uniformly present across the search results to construct a meaningful comparative data table within the strict scope, research findings consistently highlight the potential of chiral this compound-derived Brønsted acids in achieving high enantioselectivities in various reactions. organic-chemistry.org For instance, studies have demonstrated high efficiency and enantioselectivity in reactions like the aza-ene-type reaction using chiral Brønsted acid catalysts, which could include this compound derivatives. organic-chemistry.org

An illustrative example of data that could be presented if available for specific reactions might look like this:

Reaction TypeCatalyst ClassExample SubstratesYield (%)Enantioselectivity (ee %)
Asymmetric AdditionChiral this compound AnalogKetone + AmineHighHigh
Asymmetric CycloadditionChiral this compound AnalogDiene + DienophileGoodExcellent

The research findings emphasize the importance of catalyst design in achieving high efficiency and stereocontrol in reactions catalyzed by this compound derivatives, particularly in asymmetric transformations. organic-chemistry.orgthemjalab.com Computational studies play a crucial role in understanding the factors that govern acidity, interactions with substrates, and the origins of stereoselectivity.

This compound as an Organocatalyst

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal catalysis. This compound and its derivatives have been explored in this context, leveraging the acidity of the sulfonamide protons to facilitate various chemical transformations.

Design and Synthesis of Novel this compound-Based Organocatalysts

The design of novel organocatalysts based on this compound often involves modifying the core structure to enhance acidity, introduce chirality, or immobilize the catalyst onto a solid support. For instance, chiral this compound derivatives have been synthesized to induce asymmetry in catalytic reactions. One example is N,N'-((1R,2R)-cyclohexane-1,2-diyl)this compound, which incorporates a chiral cyclohexane (B81311) backbone nih.govtci-chemical-trading.com. Another related structure mentioned in the literature is N,N'-(1,4-phenylenebis(methylene))this compound (BnBis(NHMs)) uni-mainz.deresearchgate.netrsc.orgacs.org. These modifications aim to create catalytic species with improved activity, selectivity, and recyclability.

The synthesis of these this compound-based catalysts typically involves the reaction of amines with methanesulfonyl chloride uni-mainz.de. For example, N,N'-(1,4-phenylenebis(methylene))this compound was synthesized from 1,4-bis(aminomethyl)benzene and methanesulfonyl chloride in the presence of a base like pyridine (B92270) uni-mainz.de. The specific synthetic route depends on the desired structural modifications and the introduction of chiral elements or functional groups.

Scope and Limitations of this compound Organocatalysis

This compound-based organocatalysts have shown utility in various reactions, particularly those involving the activation of basic substrates or the participation in proton transfer processes. Their acidic nature allows them to activate electrophiles or facilitate nucleophilic additions.

One area where deprotonated sulfonamides, including those derived from this compound structures, have been investigated is in the anionic ring-opening polymerization (AROP) of activated aziridines uni-mainz.dersc.orgresearchgate.net. These deprotonated species can act as initiators for the polymerization, leading to the formation of polyaziridines uni-mainz.dersc.org. Research has explored the influence of different counter-ions (e.g., Li+, Na+, K+, Cs+) on the polymerization kinetics, with variations observed depending on the solvation efficiency of the solvent rsc.org.

However, the scope of this compound as a standalone organocatalyst might be limited by its relatively simple structure and acidity compared to more complex organocatalysts. Its effectiveness is often highly dependent on the specific reaction and substrate. Limitations can include moderate activity or selectivity in certain transformations, requiring optimization of reaction conditions or the design of more sophisticated derivatives.

Role of this compound in Cooperative and Synergistic Catalysis

This compound can also play a significant role in cooperative and synergistic catalytic systems. In such systems, multiple catalytic species work together to achieve a transformation that is difficult or impossible with a single catalyst alone.

While direct examples of this compound itself acting in conjunction with other catalysts in a strictly defined cooperative or synergistic manner within the provided search results are limited, the principles of cooperative catalysis involving acidic protons are relevant nih.gov. Acidic sulfonamide groups can cooperate with other catalysts, such as Lewis acids, bases, or transition metal complexes, by providing a proton source or by stabilizing intermediates through hydrogen bonding.

The concept of cooperative catalysis often involves the simultaneous activation of different reactants by distinct catalytic centers nih.gov. In the context of this compound, its acidic protons could activate one substrate while another catalyst activates a different substrate, leading to a synergistic effect that accelerates the reaction or improves selectivity. For instance, a metal complex could activate an electrophile, while a this compound derivative provides a proton to activate a nucleophile or stabilize a transition state.

Synergistic catalysis, where the combined effect of multiple catalysts is greater than the sum of their individual effects, could potentially involve this compound derivatives in various ways. This could include the formation of hydrogen bonds between the sulfonamide N-H and a substrate or transition state, thereby lowering the activation energy.

Although specific detailed research findings on this compound's direct involvement in cooperative or synergistic catalysis were not extensively detailed in the search results, the general principles of such catalysis involving acidic protons suggest a potential role for this compound and its derivatives in multi-component catalytic systems. Research in this area would likely focus on designing systems where the acidic nature of the sulfonamide is leveraged in concert with other catalytic functionalities to achieve enhanced reaction efficiency and control.

Computational and Theoretical Investigations of Dimethanesulfonamide

Quantum Mechanical Studies of Dimethanesulfonamide Reactivity

Quantum mechanical (QM) studies are fundamental in computational chemistry for investigating the electronic structure and reactivity of molecules. These methods, based on solving the Schrödinger equation, can describe the behavior of electrons in a molecule, which is essential for understanding chemical bonding and transformations pitt.eduresearchgate.net. QM calculations can provide detailed information about reaction pathways, energy barriers, and the properties of transition states researchgate.netnih.gov. The accuracy of QM methods depends on the level of theory and basis set employed youtube.com.

Elucidation of Reaction Mechanisms Involving this compound

Quantum chemical calculations are utilized to analyze reaction mechanisms by mapping out the potential energy surface of a chemical reaction researchgate.netnih.gov. This involves identifying stable intermediates and the transition states connecting them nih.govunacademy.com. By calculating the energies of these points, researchers can determine the most favorable reaction pathways and understand how reactions proceed nih.govmit.edu. While direct studies specifically detailing reaction mechanisms of this compound using QM were not extensively found in the search results, related sulfonamides have been investigated computationally in the context of polymerization initiation and reactions with fullerenes researchgate.netresearchgate.netacs.orgosti.govuni-mainz.de. For instance, computational studies have been used to understand the initiation mechanism of anionic polymerization involving sulfonamide-based initiators researchgate.netuni-mainz.de. DFT calculations, a type of QM method, were also applied to rationalize the formation of products in reactions involving a disulfonamide with fullerenes, suggesting an inverse-electron-demand Diels-Alder mechanism and identifying kinetic products osti.gov.

Transition State Analysis and Energy Landscapes for this compound Reactions

Transition state analysis is a key aspect of understanding reaction kinetics and mechanisms using computational methods unacademy.comucsb.edu. A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products unacademy.comucsb.edupurdue.edu. Identifying and characterizing transition states allows for the calculation of activation energies, which are directly related to reaction rates purdue.edu. The energy landscape of a reaction describes the potential energy of the system as a function of the reaction coordinates, revealing all possible pathways and their associated energy barriers researchgate.netucsb.edu. Computational chemistry, including QM methods like DFT, is used to locate transition states as saddle points on the potential energy surface ucsb.edu. While specific transition state analyses for reactions of this compound were not predominantly found, the principles of transition state theory and energy landscape analysis are broadly applicable to studying the reactivity of organic molecules, including sulfonamides unacademy.comumich.edulibretexts.org. For example, DFT calculations were used to determine activation barriers and reaction pathways in fullerene reactions with a disulfonamide, effectively mapping part of the energy landscape for these transformations osti.gov.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems ebsco.comnih.gov. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into their motions, interactions, and conformational changes over time ebsco.comnih.gov. This is particularly useful for understanding phenomena in condensed phases, such as solvation effects and interactions between molecules ebsco.commpg.de. While classical MD does not typically handle bond breaking and formation, which are quantum mechanical in nature, it can be combined with QM methods in hybrid QM/MM approaches to study reactions in larger systems mpg.demdpi.com.

Solvent Effects on this compound Reactivity and Conformation

Solvent effects can significantly influence the reactivity and conformation of molecules in solution fiveable.mefrontiersin.orglibretexts.orgnih.gov. Solvents interact with solutes through various forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces, which can stabilize or destabilize different molecular conformations and transition states fiveable.melibretexts.orgnih.gov. Molecular dynamics simulations, sometimes combined with QM methods (QM/MM), are powerful tools for studying solvent effects by explicitly modeling the solvent molecules around the solute mpg.defrontiersin.org. This allows researchers to understand how solvent molecules arrange around the solute (solvation shells) and how these interactions affect the solute's structure and reactivity frontiersin.org. Although specific MD studies on the solvent effects on this compound were not prominently featured in the search results, the general principles of using MD to investigate solvent effects on molecular conformation and reactivity are well-established and applicable to sulfonamides nih.govnih.gov.

Intermolecular Interactions of this compound with Substrates and Catalysts

Understanding the intermolecular interactions between a molecule and its environment, including substrates and catalysts, is crucial for rationalizing reactivity and selectivity unive.itmdpi.comuvic.ca. These interactions can range from strong covalent or ionic bonds to weaker non-covalent forces such as hydrogen bonding, pi-pi stacking, and van der Waals forces mdpi.com. Molecular dynamics simulations and other computational methods like DFT can be used to study these interactions in detail mdpi.comuvic.ca. This involves calculating interaction energies and analyzing the nature of the interactions mdpi.com. For catalytic reactions, understanding substrate-catalyst interactions is essential for designing more efficient catalysts unive.itrsc.org. While direct MD studies of this compound interacting with specific substrates or catalysts were not extensively found, computational studies on related sulfonamides have explored interactions in the context of polymerization initiation and reactions with fullerenes, implying the investigation of intermolecular forces involved researchgate.netosti.govuni-mainz.de. The general application of MD and DFT to study molecule-substrate and molecule-catalyst interactions is widely reported mdpi.comuvic.carsc.orgnih.gov.

Advanced DFT Calculations for this compound Systems

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that approximates the electronic structure of a many-electron system based on its electron density researchgate.netresearchgate.netchemrxiv.org. DFT offers a good balance between computational cost and accuracy for many chemical systems, making it suitable for studying molecules of moderate size researchgate.netchemrxiv.org. Advanced DFT calculations involve using sophisticated functionals and basis sets to improve the accuracy of the results youtube.comchemrxiv.org. These calculations can be used to determine optimized geometries, vibrational frequencies, electronic properties, and reaction energies youtube.comyoutube.com. As mentioned in previous sections, DFT has been applied to study sulfonamide-related systems, including investigations into reaction mechanisms and the properties of reaction products researchgate.netosti.govrsc.org. DFT calculations were used to rationalize the regioselectivity and kinetics of reactions between a disulfonamide and fullerenes osti.gov. DFT is also a common tool for studying the electronic structure and properties of molecules relevant to materials science and catalysis researchgate.netresearchgate.netoriginqc.com.cn.

Benchmarking and Validation of Computational Methods for this compound

Benchmarking and validation are essential steps to ensure the reliability and accuracy of computational methods when applied to specific molecular systems. This involves comparing computational results with experimental data or with results from more rigorous, albeit computationally expensive, theoretical methods numberanalytics.comcannoodt.devnih.govnih.gov. For this compound, benchmarking computational methods would involve assessing their ability to accurately predict structural parameters, energetic properties, and electronic distributions.

Validation typically involves comparing computational predictions with available experimental data, such as spectroscopic measurements or crystallographic data numberanalytics.comnih.gov. By performing these comparisons, researchers can determine the suitability of a particular computational method and basis set for studying this compound and its interactions. Guidelines for achieving accuracy in computational models include using reliable material data, selecting appropriate numerical methods, and performing validation and verification checks numberanalytics.com.

Prediction of Spectroscopic Properties of this compound and its Adducts

Computational methods are valuable tools for predicting the spectroscopic properties of molecules and their adducts mpg.de. For this compound, theoretical calculations can be used to predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) shifts, vibrational frequencies (Infrared and Raman spectroscopy), and electronic transitions (UV-Vis spectroscopy).

Predicting NMR chemical shifts, for instance, can aid in the structural characterization of this compound and its derivatives or adducts d-nb.info. Computational studies can also help in understanding how the formation of adducts with other species affects the electronic structure and, consequently, the spectroscopic signatures of this compound benchchem.comnih.gov. For example, computational studies have been used to rationalize the formation and structural characteristics of adducts in reactions involving disulfonamides osti.gov.

Machine Learning Approaches in this compound Researchnumberanalytics.comthieme-connect.com

Machine learning (ML), a subset of artificial intelligence, involves algorithms that allow computers to learn from data and make predictions or decisions without being explicitly programmed nih.govnih.gov. ML approaches are increasingly being applied in chemical research to accelerate discovery and design processes nih.govmdpi.com.

Predictive Models for this compound-Catalyzed Reactionsnumberanalytics.comthieme-connect.com

This compound derivatives have been explored as potential catalysts or ligands in various chemical transformations. Machine learning can be employed to develop predictive models for reactions catalyzed by this compound or its derivatives researchgate.netnih.gov. These models can aim to predict reaction outcomes, yields, selectivity (e.g., enantioselectivity or regioselectivity), or reaction rates based on various input parameters, such as the structure of the catalyst, substrates, solvents, and reaction conditions nih.govnih.gov.

Predictive modeling in catalysis involves using available catalyst and reaction data to build models that can forecast results for untested catalysts or reactions researchgate.net. This requires collecting experimental data, modeling the data, predicting performance for new systems, and validating the predictions researchgate.net. For this compound-catalyzed reactions, ML models could potentially identify key structural features of the catalyst or substrates that influence catalytic activity and selectivity, guiding the design of more efficient catalytic systems nih.govd-nb.info.

Supramolecular Chemistry Involving Dimethanesulfonamide

Host-Guest Chemistry with Dimethanesulfonamide

Host-guest chemistry involves the formation of a complex between a host molecule and a guest molecule, held together by non-covalent interactions. supramolecularevans.comnih.gov The host typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest molecule, enabling molecular recognition. supramolecularevans.comfrontiersin.org While host-guest chemistry is a well-established area within supramolecular chemistry with various applications nih.govthno.orguoregon.edudigitellinc.comnih.gov, specific research detailing this compound acting as either a host or a guest molecule in such systems was not found in the conducted literature search.

Design and Synthesis of Receptors for this compound Recognition

The design and synthesis of receptors capable of recognizing specific molecules is a fundamental aspect of host-guest chemistry and molecular recognition. uoregon.edunii.ac.jp Receptors are designed to possess binding sites that interact favorably with the target guest through specific non-covalent interactions. supramolecularevans.comfrontiersin.org Synthetic approaches to receptor design often involve creating molecules with preorganized cavities or functional groups strategically positioned to maximize interactions with the guest. nii.ac.jp Despite the general principles and advancements in designing receptors for various molecules thno.orgunige.chisct.ac.jp, specific studies focused on the design and synthesis of receptors tailored for the recognition of this compound were not identified in the available search results.

Investigation of Non-Covalent Interactions (e.g., hydrogen bonding)

Non-covalent interactions, such as hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces, are the driving forces behind molecular recognition and the formation of supramolecular complexes. wikipedia.orgsupramolecularevans.comusf.eduresearchgate.netmdpi.comnih.gov Hydrogen bonding, in particular, plays a crucial role in the structure and function of many chemical and biological systems. researchgate.net1088press.itrsc.org this compound, with its acidic N-H protons and electronegative oxygen atoms on the sulfonyl groups, possesses functional groups capable of participating in hydrogen bonding as both a donor and an acceptor. While the general importance and characteristics of hydrogen bonding and other non-covalent interactions are widely studied usf.edumdpi.comtdl.orgresearchgate.netmdpi.comd-nb.info, detailed investigations specifically examining the non-covalent interactions of this compound within the context of host-guest complexes or other supramolecular assemblies were not found in the provided search results.

Self-Assembly of this compound-Containing Architectures

Self-assembly is a process where disordered components spontaneously organize into ordered structures through local interactions. mdpi.comfiveable.me In supramolecular chemistry, self-assembly driven by non-covalent interactions is a powerful method for constructing complex architectures from molecular building blocks. frontiersin.orgresearchgate.netnih.gov These architectures can include a variety of structures such as fibers, layers, and more complex three-dimensional arrangements. frontiersin.orgrsc.orgoaepublish.com While the principles of self-assembly are broadly applicable to molecules with appropriate interaction sites wikipedia.orgsupramolecularevans.comfrontiersin.orgresearchgate.netfiveable.mecsic.es, specific research demonstrating the self-assembly of this compound itself into defined supramolecular architectures or the incorporation of this compound as a building block in the formation of larger self-assembled structures was not identified in the conducted literature search.

Formation of Supramolecular Cages and Frameworks with this compound Units

Supramolecular cages and frameworks are a class of self-assembled architectures that possess intrinsic cavities or porous structures. acs.orgudel.edu These structures are typically formed through the directed assembly of molecular ligands around metal ions (metal-organic cages and frameworks) or through the self-assembly of organic building blocks. unige.choaepublish.comresearchgate.netmdpi.com Supramolecular cages and frameworks have garnered significant attention due to their potential applications in areas such as gas storage, separation, and catalysis. oaepublish.comudel.edu Despite the diverse range of building blocks used in the construction of these fascinating architectures nih.govacs.orgmdpi.com, studies specifically reporting the formation of supramolecular cages or frameworks that incorporate this compound units were not found in the available search results.

Dynamic Supramolecular Systems Incorporating this compound

Dynamic supramolecular systems are characterized by their ability to undergo reversible changes in their structure and properties in response to external stimuli. researchgate.netmdpi.comfiveable.menih.gov The dynamic nature arises from the reversible formation and breaking of the non-covalent interactions that hold the assembly together. frontiersin.orgmdpi.comrsc.org These systems can exhibit interesting behaviors such as adaptation, self-healing, and responsiveness to changes in temperature, pH, or the presence of specific molecules. researchgate.netfiveable.me While the principles of dynamic supramolecular chemistry are actively explored csic.esresearchgate.net, specific examples of dynamic supramolecular systems that incorporate this compound as a component were not identified in the conducted literature search.

This compound in Enzyme Mimicry and Artificial Enzyme Systems

Enzyme mimicry involves the design and synthesis of artificial molecules or systems that can replicate the catalytic function of natural enzymes. nih.govsemanticscholar.org Artificial enzyme systems, also known as nanozymes or biomimetic catalysts, aim to overcome some limitations of natural enzymes, such as stability and cost. nih.govwsu.edu Various approaches are used to create artificial enzymes, including the use of nanomaterials, peptides, and supramolecular structures that provide a controlled environment for catalytic reactions. isct.ac.jpnih.govsemanticscholar.orgwsu.edunih.gov Despite the ongoing research in developing artificial enzyme systems for a wide range of applications usf.eduuoregon.edumdpi.comnih.gov, studies specifically detailing the use of this compound as an enzyme mimic or its incorporation into artificial enzyme systems were not found in the provided search results.

This compound in Biological Supramolecular Systems

This compound and its derivatives have demonstrated notable interactions within biological supramolecular systems, primarily through non-covalent forces that influence the structure and function of biomolecules. Research highlights their roles in protein binding and their application in the development of biosensing platforms.

One significant area of investigation involves the interaction of this compound derivatives with ionotropic glutamate (B1630785) receptors, specifically AMPA receptors. Certain dimeric biarylpropylsulfonamide compounds, structurally related to this compound, have been identified as allosteric modulators of these receptors. These modulators bind to a dimer interface within the receptor structure, influencing its activity nih.govrcsb.org. Crystallographic studies have provided insights into the binding mode of these compounds, showing them extending along the inner dimer cavity and interacting with conserved residues in the binding site nih.gov. These specific interactions, often involving sulfonamide groups, contribute to the modulator's affinity and effect on receptor function nih.gov. The ability of these molecules to engage in specific interactions at protein interfaces exemplifies their participation in biological supramolecular assemblies, where precise molecular recognition is crucial for biological outcomes nih.govnih.gov.

The supramolecular behavior of this compound derivatives also extends to their potential in biosensing applications. For instance, derivatives like N,N'-(1,4-phenylene)this compound and its nitrated forms have been explored in the context of zwitterionic materials used in electrochemical biosensors researchgate.netresearchgate.net. These platforms are designed to detect biological analytes such as microRNAs and proteins in complex biological media researchgate.netresearchgate.net. The incorporation of zwitterionic components, which can be synthesized using this compound derivatives, helps to reduce non-specific adsorption of other biological molecules, thereby enhancing the selectivity and sensitivity of the biosensor researchgate.net. This highlights how the chemical properties of these compounds can be leveraged to create supramolecular interfaces that facilitate specific recognition events with biological targets for diagnostic purposes frontiersin.org.

While the direct intercalation of this compound itself with DNA is not a primary focus in the provided research, the broader field of supramolecular DNA assembly involves combining DNA with synthetic structures through non-covalent interactions for various applications, including in medicine rsc.org. Some studies on antitumoral drugs, which often target DNA, mention sulfonamide derivatives in the context of DNA interactions, suggesting a potential, albeit less explored, area for this compound in DNA-related supramolecular systems nih.govgoogle.com.

The involvement of this compound derivatives in biological supramolecular systems is characterized by their ability to engage in specific non-covalent interactions with biomolecules like proteins, influencing their conformation and function, and their utility in constructing functional supramolecular architectures for applications such as biosensing.

Compound NameBiological Interaction ContextRelevant Research FindingSource
Dimeric biarylpropylsulfonamide (derivative of this compound)Allosteric modulation of AMPA receptors (proteins)Binds to the dimer interface of AMPA receptors, extending along the inner cavity and interacting with conserved residues, influencing receptor activity. nih.govrcsb.org nih.govrcsb.org
N,N'-(1,4-phenylene)this compound (derivative)Component in zwitterionic materials for biosensorsUsed in electrochemical biosensors designed to detect biological analytes like microRNAs and proteins, contributing to antifouling properties. researchgate.netresearchgate.net researchgate.netresearchgate.net

Note: The table above provides a summary of key research findings regarding the interaction of this compound derivatives in biological supramolecular systems based on the provided text. Interactivity features would be enabled in a dynamic online format.

Dimethanesulfonamide in Coordination Chemistry

Design and Synthesis of Dimethanesulfonamide Coordination Complexes

The design and synthesis of coordination complexes incorporating this compound ligands involve the reaction of this compound or its derivatives with metal salts or complexes under controlled conditions. The synthetic approach often depends on the desired metal center, oxidation state, and the specific this compound ligand being used.

Various this compound derivatives have been synthesized for use as ligands, highlighting the ability to modify the ligand structure to influence complex formation and properties mdpi.comrsc.orgresearchgate.net. For instance, N,N′-(1,4-phenylenebis(methylene))this compound has been designed and used as a bifunctional initiator in polymerization reactions, demonstrating the potential for incorporating this compound units into more complex molecular architectures for coordination rsc.orgresearchgate.net. The synthesis of metal complexes can be achieved through methods such as refluxing solutions of the ligand and metal salt researchgate.netmtct.ac.in. Solvent-free synthesis methods, such as grinding, have also been explored for the preparation of metal complexes, offering potential environmental benefits and sometimes faster reaction times compared to solvent-based methods rsc.org.

The resulting complexes can exhibit diverse structures and coordination geometries depending on the metal ion and reaction conditions openstax.orgmdpi.comlibretexts.org.

Metal-Ligand Interactions with this compound

This compound can act as a ligand through its nitrogen and oxygen atoms. The deprotonated form of this compound (a sulfonamide anion) is a common mode of coordination, where the negatively charged nitrogen atom can bind to metal centers. Additionally, the oxygen atoms of the sulfonyl groups can participate in coordination, leading to chelation or bridging interactions.

Studies on related amide ligands in coordination complexes have indicated bidentate coordination to metal centers, which can lead to the formation of diverse ionic species nih.gov. The interaction between the ligand and the metal center is crucial in determining the electronic and structural properties of the resulting complex nih.govnih.govcardiff.ac.uk. The strength and nature of the metal-ligand interaction can be influenced by factors such as the metal ion's identity, oxidation state, and the electronic properties of the ligand nih.govnih.gov. Hydrogen-bonding networks around the metal center can also play a significant role in tuning the properties of the complex by altering the chemical properties of the primary ligands nih.gov.

Tuning Electronic and Steric Properties of this compound Complexes

The electronic and steric properties of this compound coordination complexes can be tuned by modifying the structure of the this compound ligand and by selecting different metal centers. Substituents on the nitrogen atom or the methyl groups of this compound can introduce steric bulk or alter the electron density around the coordination site, thereby influencing the coordination geometry and the electronic structure of the metal center rsc.orgnsf.gov.

The polarizing power of the metal cation also affects the electronic properties of the complex nih.gov. Stronger ligand-metal interactions and electron self-exchange can lead to higher conductivity in coordination polymers nih.gov. The ligand field created by this compound and any co-ligands significantly impacts the d-orbital energies of transition metals, offering a means to fine-tune the electronic behavior of the complex nsf.gov. This tuning ability is valuable for applications where precise electronic properties are required, such as in catalysis or materials science rsc.orgrsc.orgnih.gov.

Applications of this compound Coordination Complexes in Catalysis

Coordination complexes, in general, are widely utilized as catalysts in various chemical transformations nih.govnih.govjuniperpublishers.com. This compound coordination complexes, particularly those involving transition metals, have shown potential in catalytic applications, leveraging the ability of the ligand to influence the electronic and steric environment around the metal center.

Homogeneous Catalysis with this compound-Metal Complexes

This compound-metal complexes can function as homogeneous catalysts, where the catalyst is in the same phase as the reactants. The catalytic activity is influenced by the specific metal ion, the structure of the this compound ligand, and the reaction conditions. While the search results provide general information about homogeneous catalysis with metal complexes nih.govjuniperpublishers.com, specific examples of homogeneous catalysis directly employing this compound-metal complexes are less detailed. However, this compound derivatives have been explored as initiators in anionic polymerization, which is a type of homogeneous catalysis rsc.orgresearchgate.net. The effectiveness of these initiators is influenced by the counter-ion, indicating the role of the metal or counter-ion in facilitating the catalytic process rsc.orgresearchgate.net.

Stereoselective Transformations Mediated by Chiral this compound Ligands

The design of chiral ligands is crucial for achieving stereoselectivity in catalytic reactions, allowing for the preferential formation of one stereoisomer over others nih.govnih.govethz.chmdpi.com. Chiral this compound derivatives can be synthesized and used as ligands to induce asymmetry in metal-catalyzed transformations. While the initial search did not yield specific examples of stereoselective catalysis directly using chiral this compound as a ligand, the principle of using chiral ligands in metal complexes for stereoselective transformations is well-established nih.govnih.govmdpi.com. Chiral diamine derivatives, structurally related to certain this compound frameworks, have been successfully employed as chiral inducers in stereoselective synthesis nih.gov. This suggests that appropriately designed chiral this compound ligands could potentially be utilized in similar stereoselective catalytic applications.

Structural Analysis of this compound Coordination Complexes

Determining the precise structure of this compound coordination complexes is essential for understanding their properties and reactivity. Various analytical techniques are employed for this purpose. X-ray crystallography is a powerful technique that provides detailed information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and coordination geometry researchgate.netmtct.ac.inmdpi.comcardiff.ac.ukbenchchem.com. Spectroscopic methods, such as NMR, IR, and UV-Vis spectroscopy, provide complementary information about the structure and electronic properties of the complexes in solution and solid states mtct.ac.innih.govcardiff.ac.uk. Computational methods, such as density functional theory (DFT), are also used to support experimental findings and provide insights into electronic structure and bonding nih.govnih.gov.

X-ray Crystallography of this compound Complexes

While specific examples of this compound metal complexes characterized by single-crystal X-ray diffraction were not extensively detailed in the search results, X-ray crystallography is a standard technique in coordination chemistry for structural elucidation of metal complexes with various ligands, such as Schiff bases or phosphine (B1218219) oxides nih.govrsc.orgnsf.govresearchgate.netnih.gov. The application of this technique to this compound complexes would provide definitive information about how the this compound ligand binds to the metal ion, including which atoms are involved in coordination and the resulting geometric arrangement. For instance, studies on other sulfonamide-based ligands have utilized X-ray diffraction to confirm the coordination mode and the structure of the resulting metal complexes nih.gov.

Advanced Spectroscopic Characterization (e.g., NMR, EPR)

Spectroscopic techniques provide valuable information about the electronic and magnetic properties of coordination compounds. Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly useful in this regard.

NMR spectroscopy is widely used to characterize the structure and dynamics of molecules in solution and solid states nih.govnih.gov. For diamagnetic coordination complexes (those without unpaired electrons), NMR provides detailed information about the ligand environment and symmetry. While the presence of paramagnetic metal centers can complicate NMR spectra due to large paramagnetic shifts and short relaxation times, specialized paramagnetic NMR methods can still provide structural insights nih.govnih.gov. Studies on paramagnetic coordination complexes have utilized solid-state NMR, including 17O NMR, to probe the environment of atoms directly bonded to paramagnetic metal centers, with experimental paramagnetic shifts often qualitatively reproduced by computational methods uoa.gr.

EPR spectroscopy is specifically used to study paramagnetic substances, such as transition metal complexes with unpaired electrons numberanalytics.combruker.comnationalmaglab.org. This technique probes the interaction between unpaired electrons and an external magnetic field, yielding information about the electron spin states, coordination environment, and molecular dynamics numberanalytics.combruker.com. EPR is a powerful tool in coordination chemistry for characterizing the properties of transition metal complexes and their reactivity numberanalytics.com. It can provide insights into the oxidation state, coordination geometry, and electronic configuration of metal ions numberanalytics.com. For high-spin transition metal complexes, advanced EPR techniques are employed to accurately determine parameters like zero-field splitting, which provides information on bonding and geometry through ligand-field theory analysis nationalmaglab.org. The combined use of EPR and computational studies, such as Density Functional Theory (DFT), has been reported for evaluating the electronic structure and bonding in metal complexes rsc.org.

While direct spectroscopic data for this compound complexes were not prominently featured in the search results, these advanced spectroscopic methods are standard tools in coordination chemistry research and would be applicable to the study of this compound complexes to gain a deeper understanding of their electronic and magnetic properties.

Computational Chemistry of this compound Coordination Complexes

Computational chemistry plays a vital role in complementing experimental studies of coordination complexes, providing theoretical insights into their electronic structure, bonding, and reactivity orientjchem.orgkuleuven.be. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two commonly employed computational approaches.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

DFT is a widely used quantum chemistry method for investigating the electronic structure and properties of molecules and solids github.io. In coordination chemistry, DFT calculations are employed to understand the electronic structure, bonding nature, and energy levels (such as HOMO-LUMO gaps) of metal complexes orientjchem.orgusd.eduunige.chmdpi.com. DFT can help to validate experimental observations and predict the stability and reactivity profiles of coordination compounds orientjchem.org.

DFT studies on metal complexes with various ligands have provided insights into the nature of metal-ligand bonds, often describing them in terms of covalent and ionic contributions mdpi.com. For example, DFT has been used to investigate the electronic structure and bonding in transition metal and actinide complexes, particularly in cases where multireference electronic structures are present due to the nature of d and f orbitals usd.edu. The application of DFT to this compound complexes would allow for a detailed analysis of the bonding interactions between the this compound ligand and the metal center, the distribution of electron density, and the resulting electronic properties. Computational studies using DFT have also been used to qualitatively reproduce experimental data, such as 17O hyperfine shift tensors in paramagnetic coordination compounds uoa.gr.

Molecular Dynamics Simulations of Metal-Dimethanesulfonamide Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system by numerically solving Newton's equations of motion numberanalytics.comnih.govdiva-portal.org. MD simulations can provide insights into the dynamic behavior of coordination complexes in various environments, such as in solution or at interfaces diva-portal.org. This method is particularly useful for studying interactions, conformational changes, and the stability of complexes over time numberanalytics.comnih.gov.

Dimethanesulfonamide in Ionic Liquid Research

Dimethanesulfonamide-Derived Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at or near room temperature, typically defined as having a melting point below 100 °C. jchemlett.comscirp.orgmdpi.commdpi.comwiserpub.com They are composed entirely of ions and possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvating power. jchemlett.comscirp.orgmdpi.comwiserpub.comcore.ac.ukhidenisochema.com The properties of ionic liquids are highly dependent on the specific combination of cation and anion. core.ac.ukchim.it this compound, as an anion precursor, contributes to the diverse range of ionic liquids being developed.

Synthesis and Characterization of Novel this compound Ionic Liquids

The synthesis of this compound-derived ionic liquids typically involves the combination of a suitable cation precursor with the this compound anion or its derivative. Common methods for synthesizing ionic liquids include the metathesis method, which involves an anion exchange reaction. mdpi.comnih.gov For instance, imidazolium-based ionic liquids can be synthesized through the alkylation of an N-alkylimidazole followed by anion metathesis to incorporate the desired anion. chim.it

Characterization of these novel ionic liquids involves various spectroscopic and analytical techniques to confirm their structure and assess their physicochemical properties. Techniques such as NMR spectroscopy are employed to examine the chemical shifts of protons, providing insights into the interactions within the ionic liquid. nih.gov Other characterization methods for ionic liquids and their composites include X-ray powder diffraction (XRD), FT-IR spectroscopy, scanning electron microscopy (SEM), energy dispersive X-ray (EDX) analysis, N₂ adsorption measurements, and thermogravimetric analysis. mdpi.com

Exploration of Anionic and Cationic Constituents

The properties of ionic liquids are intrinsically linked to the nature of their anionic and cationic constituents. core.ac.ukchim.it this compound-derived ionic liquids feature the this compound anion, which can be paired with a variety of organic cations. The choice of cation significantly influences the physical and chemical properties of the resulting ionic liquid, including melting point, viscosity, and miscibility with other solvents. scirp.orgchim.it Common cation types explored in ionic liquid research include alkylammonium, dialkylimidazolium, phosphonium, and N-alkylpyridinium based cations. scirp.org The structure of the anion also plays a crucial role, often having a larger effect on viscosity than the cation structure. scirp.org By carefully selecting and modifying both the anionic (derived from this compound) and cationic components, researchers can tune the properties of ionic liquids for specific applications. scirp.orgcore.ac.ukchim.itmdpi.com

This compound Ionic Liquids as Solvents and Catalysts

Ionic liquids, including those derived from this compound, are widely explored for their potential as environmentally friendly alternatives to conventional organic solvents and as catalysts or catalyst supports. jchemlett.comwiserpub.comcore.ac.ukhidenisochema.commessiah.edumdpi.comresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of substances, make them attractive for various chemical processes. jchemlett.comscirp.orgmdpi.comwiserpub.comcore.ac.ukhidenisochema.com

Reaction Kinetics and Thermodynamics in this compound Ionic Liquids

Research in this area often involves techniques such as cyclic voltammetry to study redox processes and thermal analysis techniques to obtain thermodynamic parameters and understand reaction mechanisms. nih.govmdpi.com

Applications in Organic Synthesis and Polymerization

This compound ionic liquids, like other ionic liquids, find applications in organic synthesis and polymerization reactions. Ionic liquids can act as both solvents and catalysts, or support other catalysts, potentially leading to enhanced reactivity, selectivity, and easier product separation. wiserpub.commessiah.edumdpi.comresearchgate.netrsc.org They have been investigated in various organic transformations, including addition and substitution reactions. messiah.edu The ability to tune the properties of ionic liquids by modifying their ionic components allows for the design of task-specific ionic liquids for particular synthetic challenges. jchemlett.comscirp.org

In polymerization, ionic liquids can serve as reaction media. The concept of polymerizable ionic liquids, where the ionic liquid itself contains a polymerizable group, has also been explored, leading to the formation of poly(ionic liquid)s with unique properties. researchgate.netiolitec.de

Supramolecular Architectures in this compound Ionic Liquids

Studies on the crystal structures of ionic liquids provide insights into these supramolecular arrangements in the solid state. d-nb.inforsc.org The interplay between the cation and anion structures dictates how they pack and interact, forming various motifs. d-nb.inforsc.org While research on supramolecular architectures in this compound ionic liquids specifically may be ongoing, the principles governing supramolecular assembly in other ionic liquid systems are relevant. Factors such as the shape and size of the ions, as well as the presence of functional groups capable of specific interactions, contribute to the resulting supramolecular structure. mdpi.comrsc.orgipcms.fr Understanding these architectures is important for rational design of ionic liquids with desired properties.

Computational Modeling of this compound Ionic Liquid Systems

Computational modeling techniques, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are valuable tools for investigating the properties and behavior of ionic liquids at a molecular level. These methods can provide insights into ion interactions, structural arrangements, and dynamic properties that are challenging to probe experimentally.

While computational studies have extensively explored various ionic liquids, including those with related sulfonylimide anions like bis(trifluoromethanesulfonyl)imide ([NTf2]-) and bis(fluorosulfonyl)imide ([FSI]-) rsc.orgnih.govaip.orgacs.orgnih.govaip.orgmdpi.commdpi.comdigitellinc.comfrontiersin.orgnih.govrsc.orgarxiv.orgbeilstein-journals.orgijadis.orgfrontiersin.orgrsc.orguzh.chmdpi.comresearchgate.netmdpi.comrsc.orgmdpi.com, specific detailed computational research focusing solely on ionic liquids containing the this compound anion ([N(SO2CH3)2]-) was not prominently found in the conducted searches.

General computational approaches applied to ionic liquids, which could potentially be applied to this compound systems, involve:

Molecular Dynamics Simulations: Used to study the dynamic properties, transport phenomena (like diffusion and viscosity), and structural organization of ionic liquids over time rsc.orgnih.govaip.orgacs.orgmdpi.commdpi.comdigitellinc.comrsc.orgarxiv.orgbeilstein-journals.orgfrontiersin.orgrsc.orguzh.ch. These simulations often require parameterized force fields that accurately describe the interactions between the ions mdpi.comarxiv.orgfrontiersin.orguzh.ch.

Density Functional Theory Calculations: Employed to investigate electronic structure, interaction energies, conformational preferences of ion pairs, and hydrogen bonding interactions within ionic liquids acs.orgnih.govdigitellinc.comfrontiersin.orgnih.govijadis.orgfrontiersin.orgrsc.orgmdpi.comrsc.orgmdpi.comrsc.orgpnnl.gov. DFT can provide detailed insights into the nature and strength of interactions between the cation and anion nih.govdigitellinc.comfrontiersin.orgfrontiersin.orgrsc.org.

Future Directions and Emerging Research Avenues for Dimethanesulfonamide

Integration of Dimethanesulfonamide into Advanced Material Science

This compound and its derivatives are being investigated for their potential in the development of advanced materials. This includes their use as ligands in coordination chemistry to form complexes with transition metals, which can exhibit unique magnetic and electronic properties. For instance, 1,2-bis(methanesulfonamido)benzene (B181840) has shown the ability to coordinate strongly to transition metals like cobalt(II), nickel(II), and zinc(II), leading to complexes with distinct magnetic and electronic characteristics. benchchem.com This property is particularly valuable in the synthesis of single-molecule magnets (SMMs), such as [Co(bmsab)₂]²⁻, which have demonstrated significant axial magnetic anisotropy. benchchem.com These findings suggest a role for this compound-based ligands in materials science applications, including quantum computing, spintronics, and as paramagnetic labels in structural biology. benchchem.com

Furthermore, sulfonamide linkers, which include structural elements found in this compound derivatives, are being explored in the creation of coordination polymers (CPs) for energy storage applications. Research has shown that CPs made from redox-active organic moieties and metal ions are a significant class of electroactive materials for batteries. researchgate.net The integration of sulfonamide linkers into these structures can lead to alkali-cation reservoir anionic CPs with potential for high performance in Li-, Na-, and K-ion storage. researchgate.net

The potential integration of this compound into polymers and materials with specific functional properties is also being explored. smolecule.com This aligns with broader trends in materials science focusing on the integration of nanomaterials and smart materials to enhance the performance of devices like solar cells, energy storage systems, and electronic devices. case.edu

Multidisciplinary Research at the Interface of this compound Chemistry and Other Fields

Research involving this compound is increasingly intersecting with other scientific disciplines, fostering multidisciplinary collaborations. The use of this compound derivatives as ligands in coordination chemistry bridges organic synthesis with inorganic chemistry and materials science. benchchem.com This interdisciplinary approach is crucial for developing materials with tailored properties for specific applications. benchchem.comscivisionpub.com

The study of sulfonamides, including derivatives related to this compound, for their potential biological activities highlights the intersection of chemistry and biology. While this article strictly excludes biological effects, the chemical properties enabling such interactions are relevant to multidisciplinary chemical research. For example, the ability of certain derivatives to form stable complexes with metal ions is being investigated for various applications. benchchem.com

Furthermore, this compound derivatives are being explored in the context of polymerization reactions, particularly in anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines. researchgate.netacs.org This area represents a collaboration between organic chemistry and polymer science, aiming to develop controlled synthetic routes to functional polymers like linear polyethyleneimine derivatives. researchgate.netacs.org The use of bifunctional initiators like N,N'-(1,4-phenylenebis(methylene))this compound in AROP exemplifies this multidisciplinary approach. researchgate.netresearchgate.net

Multidisciplinary research is also evident in the application of computational studies, such as Density Functional Theory (DFT) calculations, to understand the reaction mechanisms and properties of compounds like N-sulfonyl aziridines, which are relevant to the chemistry of sulfonamide-containing polymers. researchgate.netresearchgate.net Such computational approaches, combined with experimental work, provide deeper insights into chemical behavior and guide the design of new materials and processes. researchgate.netresearchgate.net

Rational Design Principles for Novel this compound-Based Systems

The rational design of new molecules and systems based on this compound involves predicting how structural modifications will influence their properties and behavior. wikipedia.org This approach is being applied in the design of ligands for coordination complexes, where the structure of the sulfonamide derivative is tailored to achieve specific coordination geometries and electronic or magnetic properties in the resulting metal complexes. benchchem.com The synthesis of single-molecule magnets using this compound-based ligands is a prime example of rational design in action, aiming to optimize magnetic anisotropy through ligand design. benchchem.com

In the field of polymer chemistry, rational design principles are applied to synthesize gradient copolymers with controlled monomer sequence distribution by adjusting the reactivity of N-sulfonyl aziridines, which can be influenced by the nature of the sulfonyl substituent. acs.org This allows for the preparation of polymers with tailored microstructures and properties for specific applications. acs.org

Rational design is also implicitly involved in the exploration of this compound derivatives for potential applications in areas like energetic materials, where understanding the relationship between molecular structure and properties such as thermal stability and detonation performance is crucial. researchgate.netresearchgate.net While specific rational design studies on this compound itself in this context were not detailed, the broader field of energetic materials research relies heavily on such principles to develop materials with desired safety and performance characteristics. researchgate.netresearchgate.net

The development of fluorescent sensors utilizing sulfonamide-containing spirobifluorene derivatives also demonstrates rational design, where the molecular architecture is designed to enable selective detection of ions through complexation. acs.org

Addressing Grand Challenges in Chemistry Through this compound Research

Research involving this compound can potentially contribute to addressing several grand challenges in chemistry. The development of new materials with enhanced or novel properties, such as those for energy storage or advanced electronics, aligns with the challenge of creating sustainable and efficient technologies. researchgate.netcase.edu The use of sulfonamide linkers in coordination polymers for battery applications directly contributes to the need for improved energy storage solutions. researchgate.net

While not explicitly detailed for this compound itself in the search results, the broader field of sulfonamide chemistry has implications for addressing challenges in catalysis and molecular recognition, areas fundamental to many grand challenges in chemistry. The ability of sulfonamide groups to engage in hydrogen bonding and coordinate to metal centers makes them valuable motifs for designing catalysts and receptors. researchgate.nettdl.org

Furthermore, the potential for designing this compound-based systems with specific functionalities, as discussed in the context of rational design, can contribute to addressing challenges in areas like sensing and separation, which are critical for environmental monitoring and resource recovery. acs.org

Q & A

Q. How can researchers validate this compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Compare degradation products (e.g., hydrolysis byproducts) against reference standards. Document photostability using ICH Q1B guidelines .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.